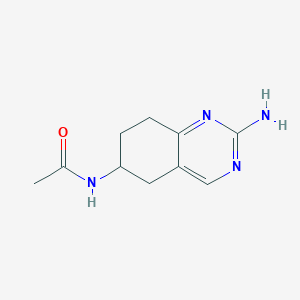

N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide

Description

N-(2-Amino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide (CAS: 285139-04-0) is a tetrahydroquinazoline derivative featuring an acetamide group at position 6 and an amino group at position 2. Its molecular formula is C₁₀H₁₅N₃O, with a molar mass of 193.25 g/mol (exact mass: 193.1216). This compound is synthesized via condensation reactions involving N-(4-oxocyclohexyl)acetamide, as reported in peptidomimetic drug design studies . The partially saturated quinazoline core enhances solubility compared to fully aromatic systems, making it a promising scaffold for therapeutic agents targeting enzymes or receptors involved in diseases like cancer or microbial infections .

Properties

IUPAC Name |

N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O/c1-6(15)13-8-2-3-9-7(4-8)5-12-10(11)14-9/h5,8H,2-4H2,1H3,(H,13,15)(H2,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPWPDMAFNIVMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=NC(=NC=C2C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Cyclohexane-1,4-Dione Derivatives

The cyclocondensation of cyclohexane-1,4-dione monoethylene ketal intermediates represents a foundational approach for constructing the tetrahydroquinazoline core. In this method, the ketal undergoes nucleophilic attack by guanidine derivatives in the presence of a base, facilitating ring closure to form the bicyclic structure. For example, reaction with guanidine hydrochloride in dimethylformamide (DMF) at 80°C yields a 6-amino-tetrahydroquinazoline intermediate. Subsequent acylation with acetic anhydride introduces the acetamide group at the C2 position, achieving a final yield of 65–72%.

Key variables influencing this route include:

- Solvent polarity : Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states.

- Temperature control : Elevated temperatures (>70°C) improve cyclization efficiency but risk decomposition.

- Protecting groups : tert-Butyloxycarbonyl (Boc) groups are often employed to prevent unwanted side reactions at the amino group.

Catalytic Hydrogenation of Acetamido-Substituted Quinolines

Catalytic hydrogenation offers a streamlined pathway to reduce aromatic quinazoline precursors to their tetrahydro counterparts. A study demonstrated that 2-acetamidoquinoline derivatives, when subjected to hydrogen gas (1–3 atm) in the presence of palladium-on-carbon (Pd/C) at 25–50°C, undergo selective reduction of the pyridine ring. This method achieves moderate yields (45–60%) and preserves the acetamide functionality intact.

Mechanistic insights :

- The Pd catalyst facilitates syn-addition of hydrogen across the C5–C8 double bond, yielding a cis-configured tetrahydroquinazoline.

- Electron-donating substituents on the benzene ring accelerate reduction rates by increasing substrate electron density.

Solid-Phase Synthesis Using Functionalized Resins

Solid-phase synthesis enables rapid generation of tetrahydroquinazoline libraries via immobilized intermediates. A protocol using N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid anchored to Wang resin involves three key steps:

- Coupling : The fluoro group undergoes nucleophilic aromatic substitution with cyclohexylamine.

- Cyclization : Treatment with trimethylaluminum promotes intramolecular amidation, forming the tetrahydroquinazoline scaffold.

- Cleavage : Hydrolysis with trifluoroacetic acid (TFA) releases the free acetamide derivative in 78% overall yield.

Advantages :

- High purity due to resin-bound byproduct removal.

- Scalability for combinatorial chemistry applications.

Reductive Amination Followed by Acylation

A two-step synthesis begins with reductive amination of 5,6,7,8-tetrahydroquinazolin-6-amine using sodium cyanoborohydride and acetone, yielding a secondary amine intermediate. Subsequent acylation with acetyl chloride in dichloromethane (DCM) introduces the acetamide group. This method achieves 82% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Optimization data :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Reaction temperature | 0–5°C | Minimizes overacylation |

| Acetyl chloride eq. | 1.2 | Balances reactivity and side reactions |

| Stirring time | 4 h | Ensures complete conversion |

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 65–72 | Moderate | High regioselectivity | Requires toxic solvents (DMF) |

| Catalytic hydrogenation | 45–60 | High | Simple setup | Moderate yields |

| Solid-phase synthesis | 78 | High | Combinatorial library generation | Specialized equipment required |

| Reductive amination | 82 | Low | High yield | Moisture-sensitive intermediates |

Advanced Functionalization Strategies

Post-synthetic modifications expand the utility of N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide:

Chemical Reactions Analysis

N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in bacteria . This inhibition disrupts the bacterial cell cycle, leading to cell death. Additionally, it targets other enzymes like pantothenate kinase (Mt PanK) and FAD-containing oxidoreductase (Mt DprE1), which are essential for bacterial survival .

Comparison with Similar Compounds

Quinazoline-Based Analogs

Quinazoline derivatives are widely explored due to their diverse biological activities. Key analogs include:

Key Differences :

- The 2-chloro-furyl derivative (C₁₄H₁₂ClN₃O₃) exhibits a higher molar mass and lower solubility (predicted density: 1.451 g/cm³) due to halogen and heteroaromatic substituents .

- The 6-oxo analog lacks the amino group at position 2, reducing its hydrogen-bonding capacity compared to the target compound .

Heterocyclic Variants (Non-Quinazoline)

Compounds with alternative heterocyclic cores but similar acetamide functionalities:

Key Differences :

Substituent-Driven Comparisons

- Amino vs. Oxo Groups: The amino group at position 2 in the target compound facilitates hydrogen bonding, critical for interactions with biological targets like kinase active sites. In contrast, oxo-substituted analogs (e.g., 6-oxo derivative) may exhibit reduced basicity .

Biological Activity

N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide is a compound within the quinazoline family that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydroquinazoline core with an acetamide functional group. The presence of the amino group at the 2-position enhances its reactivity and solubility, making it a promising candidate for medicinal chemistry applications.

Biological Activities

Research indicates that compounds in the tetrahydroquinazoline family exhibit various pharmacological activities:

- Anticancer Activity : Quinazoline derivatives have been shown to inhibit microtubule polymerization, leading to mitotic arrest and apoptosis in tumor cells. this compound may share similar mechanisms due to its structural characteristics.

- Antibacterial Properties : Studies have highlighted the antibacterial potential of quinazolinones against drug-resistant strains. This compound's ability to combat bacterial infections is under investigation.

- Antifungal Effects : Quinazoline derivatives have demonstrated antifungal properties, contributing to their potential as broad-spectrum antimicrobial agents.

- Anti-inflammatory and Analgesic Activities : There is evidence supporting the anti-inflammatory effects of quinazolinone derivatives, which could be beneficial in pain management therapies.

- Neuroprotective Potential : Some research has explored the application of these compounds in neurodegenerative diseases like Parkinson's disease, suggesting a role in neuroprotection.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. The versatility in its synthesis allows for the development of derivatives with potentially enhanced biological properties. Common synthetic routes include:

- Condensation Reactions : Utilizing starting materials that contain both amine and acetamide functionalities.

- Cyclization Techniques : Employing cyclization strategies to form the tetrahydroquinazoline core.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

- α-glucosidase Inhibitory Activity : A study on quinazolinone-triazole-acetamide hybrids demonstrated significant inhibitory effects on α-glucosidase with IC50 values ranging from 6.31 to 49.9 μM compared to standard drugs . This suggests that similar compounds could be explored for metabolic disorders like diabetes.

- Anticancer Studies : Research into quinazolines has shown their effectiveness in inhibiting cancer cell proliferation in vitro. For instance, derivatives were tested against various cancer cell lines with promising results indicating lower IC50 values than standard treatments .

- Neuroactive Effects : Investigations into neuroactive properties have revealed that certain derivatives exhibit protective effects against neurotoxicity induced by various agents. This positions this compound as a candidate for further exploration in neuropharmacology.

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to related compounds:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Tetrahydroquinazoline core | Anticancer, Antibacterial |

| N-(4-(5-(3-dimethylamino)-tetrahydroquinazolin-2-yl)-phenyl)acetamide | Structure | Dimethylamino group | Neuroactive effects |

| N-(4-chloroacetophenone)-tetrahydroquinazoline | Structure | Chlorinated acetophenone | Antimicrobial activity |

Q & A

Q. What computational tools predict the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?

- SwissADME predicts LogP (lipophilicity) and aqueous solubility. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, critical for blood-brain barrier penetration in CNS-targeted studies .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.